molecular formula C21H20N2O3 B2602141 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide CAS No. 2034209-64-6

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide

Cat. No.: B2602141
CAS No.: 2034209-64-6
M. Wt: 348.402
InChI Key: FTKRYYKPGYEDKS-UHFFFAOYSA-N
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Description

Introduction to N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide

This compound is a heterocyclic amide derivative characterized by:

  • Core scaffold : Pyridine ring substituted with a furan-3-yl group at position 5 and a methylene-linked pentanamide chain.
  • Key functional groups : A ketone (5-oxo) and a phenyl group within the pentanamide chain.
  • Molecular formula : C₂₁H₂₀N₂O₃ (molecular weight: 348.4 g/mol) .

Its structural complexity enables diverse interactions with biological targets, positioning it as a candidate for drug discovery.

Systematic Nomenclature and Structural Identification

IUPAC Name Derivation

The IUPAC name is constructed as follows:

  • Parent chain : 5-oxo-5-phenylpentanamide.
    • Pentanamide: Five-carbon chain with an amide group at position 5.
    • 5-oxo: Ketone group at position 5.
    • 5-phenyl: Phenyl substituent at position 5.
  • Substituents :
    • N-((5-(furan-3-yl)pyridin-3-yl)methyl): Pyridin-3-ylmethyl group attached to the amide nitrogen. The pyridine ring bears a furan-3-yl substituent at position 5.

The numbering prioritizes functional groups (amide > ketone > aromatic rings) and substituent positions are assigned to minimize locant values.

CAS Registry and Alternative Chemical Identifiers

Identifier Type Example Values Source
CAS Number 2034209-64-6
SMILES O=C(CCCC(=O)c1ccccc1)NCc1ccc(-c2ccoc2)nc1
InChIKey JMHFFDIMOUKDCZ-NTXHZHDSSA-N
PubChem CID Not explicitly listed in provided data

The SMILES string highlights the connectivity: the amide nitrogen links the pyridin-3-ylmethyl group (with furan substituent) to the 5-oxo-5-phenylpentanamide chain.

Historical Context of Heterocyclic Amide Derivatives

Evolution of Pyridine-Furan Hybrid Scaffolds

Pyridine-furan hybrids have gained prominence due to:

  • Synthetic accessibility : Cross-coupling reactions (e.g., Suzuki-Miyaura) enable efficient synthesis of arylated ketones and amides .
  • Biological relevance :
    • Antifungal activity : Furan-containing compounds often inhibit fungal enzymes (e.g., β-keto-enol derivatives targeting Fusarium oxysporum) .
    • Anticancer potential : Pyridine derivatives exhibit kinase inhibition and DNA intercalation properties .
Key Developments:
Year Advance Application Source
2020 Synthesis of pyridine-furan β-keto-enols Antifungal agents
2023 Pyridine-based MRSA inhibitors Antibacterial therapeutics
2015 Furan-pyridine dicarboxamides Supramolecular chemistry

Significance in Medicinal Chemistry

The compound’s scaffold combines:

  • Pyridine’s role : Improves water solubility and hydrogen-bonding capacity, critical for drug-target interactions .
  • Furan’s contribution : Enhances lipophilicity and π-π stacking interactions, beneficial for binding to hydrophobic pockets .
Bioactivity Insights:
Compound Type Example Activity Target Pathway Source
Pyridine-furan amides IC₅₀ = 12.83 μg/mL vs. Fusarium Fungal cell wall disruption
Furan-pyridine dicarboxamides Crystallography-confirmed binding Supramolecular networks

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-5-oxo-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-13-16-11-19(14-22-12-16)18-9-10-26-15-18/h1-3,5-6,9-12,14-15H,4,7-8,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKRYYKPGYEDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide typically involves a multi-step process:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux.

    Substitution: Alkyl halides, Lewis acids (e.g., AlCl3), elevated temperatures.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Corresponding amines.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structures to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide exhibit promising anticancer properties. For instance, derivatives targeting macrophage migration inhibitory factor (MIF) have shown potential in inhibiting cancer cell proliferation, particularly in non-small cell lung cancer models .
  • Anti-inflammatory Properties : The compound's structural features suggest it may interact with pathways involved in inflammation. Compounds that inhibit eicosanoid metabolism, like leukotrienes and prostaglandins, are crucial in managing inflammatory responses . The potential for this compound to act as an anti-inflammatory agent warrants further investigation.
  • Target Discovery : The compound can serve as a probe in activity-based protein profiling (ABPP), facilitating the identification of target proteins involved in disease processes. This application is critical for understanding the molecular mechanisms underlying various diseases and for developing targeted therapies .
  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes relevant to disease pathways. For example, studies on related compounds have demonstrated their ability to inhibit MIF activity, which is implicated in cancer progression and inflammation .

Case Study 1: Anticancer Efficacy

A study focusing on MIF inhibitors highlighted the importance of structure-activity relationships (SAR) in developing effective anticancer agents. The most potent inhibitors demonstrated significant cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Case Study 2: Inflammation Modulation

Research into the modulation of inflammatory pathways through specific inhibitors has shown that compounds similar to this compound can effectively reduce markers of inflammation in vitro. This positions the compound as a potential therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide exerts its effects involves its interaction with various molecular targets:

  • Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

  • Signal Transduction Pathways: : It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Variation in Heterocyclic Substituents

The compound’s furan-pyridine hybrid distinguishes it from analogs with other heterocycles:

  • Thiophene vs. Furan: The thiophene-containing analog, 5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide , replaces furan with thiophene.
  • Pyridine Modifications: Compounds like N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h, ) retain pyridine but incorporate thiazole rings, which may enhance rigidity and hydrogen-bonding capacity compared to the target’s furan-pyridine system.

Amide Backbone and Aryl Group Modifications

  • Pentanamide vs. Piperazine-Quinoline Hybrids: The quinolinyl-pentanamid derivatives (e.g., 10f, ) feature piperazine groups linked to quinoline, introducing basic nitrogen centers that could improve solubility and receptor binding.
  • Trifluoromethylpyridyl Substituents : 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide () includes a trifluoromethyl group, which increases electronegativity and metabolic stability compared to the target’s furan.

Physicochemical Properties

  • The furan-pyridine system may lower melting points relative to morpholinomethyl or piperazinyl groups due to reduced hydrogen-bonding capacity.
  • Solubility : Piperazine-containing compounds (e.g., 4e, ) likely exhibit higher aqueous solubility than the target compound, as tertiary amines enhance hydrophilicity.

Spectroscopic Characterization

  • NMR/HRMS Trends : Analogs in show characteristic ¹H NMR signals for aromatic protons (δ 7.0–8.5 ppm) and amide NH (δ 8.0–10.0 ppm). The target compound’s furan protons are expected near δ 6.5–7.5 ppm, distinct from thiophene’s δ 7.0–7.5 ppm. HRMS data for similar compounds confirm molecular ions with ±2 ppm accuracy.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound C₂₂H₂₀N₂O₃ Furan-3-yl, pyridinylmethyl N/A ~3.2
5-oxo-5-phenyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pentanamide C₂₂H₂₀N₂O₂S Thiophen-2-yl N/A ~3.8
4e () C₂₃H₂₃Cl₂N₅O₂S 3,4-Dichlorophenyl, methylpiperazinyl 198–200 ~2.5
10f () C₂₅H₂₇N₅O 3-Cyanophenyl, quinolinyl N/A ~4.1
LEI110 () C₂₅H₂₃F₃N₂O₃ Trifluoromethylpyridyl N/A ~4.5

Table 2: Spectroscopic Data Comparison

Compound Name ¹H NMR (δ, ppm) HRMS (m/z) [M+H]⁺
Target Compound Aromatic: 6.5–8.5; NH: ~9.5 (predicted) Calculated: 377.1498
4d () 7.2–8.4 (aromatic), 8.9 (NH) Observed: 522.1012
10f () 7.1–8.8 (aromatic), 8.2 (NH) Reported: 438.2289

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide, with CAS number 2034209-64-6, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound's molecular formula is C21H20N2O3C_{21}H_{20}N_{2}O_{3} with a molecular weight of 348.4 g/mol. The structure features a furan ring fused with a pyridine moiety, contributing to its unique biological activity.

PropertyValue
CAS Number2034209-64-6
Molecular FormulaC21H20N2O3
Molecular Weight348.4 g/mol

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyridine derivatives. The furan and phenyl groups are introduced through selective reactions that form the amide bond, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing pyridine and furan rings exhibit significant antimicrobial activity. A study on similar derivatives demonstrated that modifications in the side chains can enhance their efficacy against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli .

The proposed mechanism for the antimicrobial action includes disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the furan and pyridine moieties allows for effective binding to bacterial enzymes, inhibiting their function .

Case Studies

  • Antibacterial Activity : A series of studies have shown that derivatives similar to this compound exhibit varying degrees of antibacterial activity. For instance, compounds structurally related to this compound were found to have minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/ml against S. aureus .
  • Biofilm Inhibition : Another important aspect of biological activity is the compound's ability to inhibit biofilm formation in bacteria. In vitro assays demonstrated that certain derivatives significantly reduced biofilm growth in a dose-dependent manner, suggesting potential applications in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via amide coupling between a substituted pyridinylmethylamine and a 5-oxo-5-phenylpentanoyl chloride. Key intermediates (e.g., pyridinylmethylamines) are often prepared using nucleophilic substitution or Suzuki-Miyaura coupling for furan incorporation. Characterization involves 1^1H NMR (e.g., δ 8.83 ppm for pyridine protons, δ 7.28–7.16 ppm for aromatic furan signals) and LC-MS for molecular ion confirmation . Normal-phase chromatography (e.g., gradients of dichloromethane/ethyl acetate/methanol) is critical for purification .

Q. How can researchers optimize purification strategies for impure batches of this compound?

  • Methodological Answer : Impurities often arise from incomplete coupling or residual solvents. Sequential purification using normal-phase followed by amine-phase chromatography (e.g., RediSep Rf Gold amine columns with hexane/ethyl acetate gradients) improves purity . For persistent impurities, recrystallization in dichloromethane/hexane mixtures or preparative HPLC with C18 columns is recommended .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution 1^1H NMR (400 MHz) is used to verify pyridine (δ 8.7–9.3 ppm), furan (δ 6.9–7.3 ppm), and amide (δ 2.4–2.6 ppm) protons. LC-MS (M+H+^+ ~439.3 Da) confirms molecular weight, while IR spectroscopy validates carbonyl stretching (~1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the furan and pyridine moieties?

  • Methodological Answer : Replace the furan-3-yl group with other heterocycles (e.g., thiophene, pyrrole) or modify the pyridine substituents (e.g., methyl, trifluoromethyl). Compare bioactivity using assays like enzyme inhibition (e.g., IMPDH, referenced in ) or receptor binding. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Methodological Answer : Challenges include low crystal quality due to flexible amide bonds or solvent disorder. SHELXL refines structures using high-resolution data (>1.0 Å), incorporating restraints for anisotropic displacement parameters. For twinned crystals, the TWIN/BASF commands in SHELXL improve convergence . Validation tools (e.g., PLATON) ensure geometric accuracy .

Q. How should researchers resolve contradictory data between computational predictions and experimental bioassay results?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Perform molecular dynamics simulations (e.g., GROMACS) to assess ligand-protein interactions under physiological conditions. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) and use catalysts like DMAP for amide coupling. Switch to flow chemistry for better heat/mass transfer, improving yields from ~40% to >70% . Monitor reaction progress via in-line FTIR or UPLC .

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